Pradigastat is a novel pharmacological compound designed as a potent and selective inhibitor of diacylglycerol acyltransferase 1, an enzyme critically involved in triglyceride synthesis. This compound has emerged as a potential therapeutic agent for managing disorders related to high triglyceride levels, particularly in patients with familial chylomicronemia syndrome, a rare genetic condition leading to severe hypertriglyceridemia. Pradigastat is classified under the biopharmaceutical classification system as a class II compound due to its low solubility and moderate permeability characteristics .
Pradigastat, also known by its developmental code LCQ-908, is being developed by Novartis Pharmaceuticals and represents a significant advancement in lipid management therapies. It falls under the category of lipid-regulating agents specifically targeting triglyceride metabolism through inhibition of the diacylglycerol acyltransferase 1 enzyme .
The bioanalytical methods used for quantifying pradigastat in biological samples include liquid chromatography-tandem mass spectrometry techniques. These methods utilize stable isotope-labeled internal standards for accurate measurement, with validated protocols ensuring reliable pharmacokinetic assessments .
Pradigastat's molecular formula is C23H34F3N3O2, and its molecular weight is approximately 455.54 g/mol. The compound features a complex structure with multiple functional groups that contribute to its inhibitory activity against diacylglycerol acyltransferase 1. The specific three-dimensional conformation of pradigastat allows it to effectively bind to the active site of the target enzyme, thereby inhibiting its function .
Pradigastat primarily functions through competitive inhibition of diacylglycerol acyltransferase 1, which catalyzes the final step in triglyceride synthesis. By blocking this enzyme, pradigastat effectively reduces triglyceride levels in plasma. The compound has demonstrated significant efficacy in clinical trials, showing dose-dependent reductions in postprandial triglyceride excursions following high-fat meals .
Additionally, pharmacokinetic studies indicate that pradigastat is absorbed slowly after oral administration, with peak plasma concentrations occurring approximately 10 hours post-dose .
Pradigastat exhibits moderate solubility in water (approximately 2.3 mg/mL) and has been classified as a biopharmaceutical classification system class II compound due to its low solubility coupled with moderate to high permeability through cellular membranes .
Key physical properties include:
Pradigastat is primarily being investigated for its potential application in treating hypertriglyceridemia associated with various metabolic disorders, including familial chylomicronemia syndrome. Clinical trials have demonstrated its efficacy in significantly reducing fasting triglyceride levels and postprandial triglyceride excursions, making it a promising candidate for managing severe lipid disorders .
Pradigastat (CAS 956136-95-1) is a structurally complex molecule with the systematic chemical name 2-[(1r,4r)-4-[4-(5-{[6-(trifluoromethyl)pyridin-3-yl]amino}pyridin-2-yl)phenyl]cyclohexyl]acetic acid. Its molecular formula is C₂₅H₂₄F₃N₃O₂, corresponding to a molecular weight of 455.47 g/mol. The compound belongs to the organic chemical class of phenylpyridines, characterized by a benzene ring linked to a pyridine ring through a CC or CN bond [1] [8]. Key structural features include:
Table 1: Physicochemical Properties of Pradigastat
Property | Value | Description |
---|---|---|
Hydrogen bond acceptors | 5 | Facilitates target binding |
Hydrogen bond donors | 2 | Contributes to solubility and binding affinity |
Topological polar surface area | 75.11 Ų | Indicates moderate membrane permeability |
XLogP | 5.75 | Reflects high lipophilicity |
Rotatable bonds | 7 | Influences conformational flexibility |
Lipinski violations | 1 (MW >500) | Molecular weight slightly exceeds standard drug-likeness parameters |
Pradigastat functions as a potent, selective, and reversible inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), exhibiting an IC₅₀ of 0.157 µM against the human enzyme [1] [6]. DGAT1 is an integral membrane protein located in the endoplasmic reticulum, encoded by the gene DGAT1 (UniProt ID O75907). This enzyme catalyzes the terminal and committed step in triglyceride (TG) synthesis by conjugating diacylglycerol (DAG) with a fatty acyl-CoA substrate. Pradigastat binds specifically to DGAT1's active site, competitively inhibiting the esterification reaction that forms triglycerides [1] [8]. The compound demonstrates remarkable selectivity (>1,000-fold) over the related isoform DGAT2 and other acyltransferases. Pharmacologically, pradigastat's inhibition constant (Kᵢ) is in the nanomolar range, with a binding mechanism involving specific interactions with amino acid residues in DGAT1's cytosolic domain. This high-affinity binding disrupts triglyceride synthesis, particularly in enterocytes, where DGAT1 is abundantly expressed and critically involved in dietary fat absorption and chylomicron assembly [1] [3].
Pradigastat exerts profound effects on lipid metabolism through targeted DGAT1 inhibition, which represents the final enzymatic commitment step in triglyceride biosynthesis. By blocking this pathway, pradigastat fundamentally alters lipid processing via three interconnected mechanisms:
Pradigastat demonstrates significant therapeutic potential for rare and challenging lipid disorders, particularly Familial Chylomicronemia Syndrome (FCS), a severe genetic disorder characterized by loss-of-function mutations in lipoprotein lipase (LPL) or related proteins. The resulting deficiency in chylomicron clearance leads to profound hypertriglyceridemia (fasting TG >2,000 mg/dL) and recurrent pancreatitis risk. Clinical evidence reveals:
Table 2: Clinical Efficacy of Pradigastat in FCS Treatment
Parameter | 20 mg Dose (21 days) | 40 mg Dose (21 days) | 10 mg Dose (21 days) |
---|---|---|---|
Fasting TG Reduction | 41% from baseline | 70% from baseline | No significant reduction |
Chylomicron TG Contribution | >90% of total reduction | >90% of total reduction | Not applicable |
ApoB48 Reduction | 12% | 39% | Increase observed |
Postprandial TG AUC0-9 | 37% reduction | 30% reduction | 63% increase |
In a pivotal open-label study (NCT01146522), six genetically confirmed FCS patients received pradigastat (20mg, 40mg, and 10mg) in sequential 21-day treatment periods. Pradigastat produced dose-dependent reductions in fasting triglycerides (41% at 20mg; 70% at 40mg), with the triglyceride-lowering effect almost entirely attributable to decreased chylomicron-associated triglycerides [3]. Postprandial triglyceride excursions following a low-fat meal test decreased by 38% (AUC₀₋₉) at 20mg and 30% at 40mg, indicating improved clearance capacity. Importantly, these effects occurred without inducing hepatic steatosis or significant adverse metabolic sequelae in this patient population.
Beyond FCS, emerging research suggests broader therapeutic implications:
The precise molecular targeting of intestinal DGAT1 makes pradigastat a promising therapeutic strategy for disorders of pathological chylomicron overproduction, with potential expansion to other metabolic conditions characterized by dysregulated lipid storage and utilization.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7